molecular formula C12H12N4O B241213 5-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-1,2,4-triazin-3-one

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-1,2,4-triazin-3-one

Cat. No.: B241213
M. Wt: 228.25 g/mol
InChI Key: HIHFVNBCZNBCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features both isoquinoline and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-1,2,4-triazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with triazine precursors in the presence of catalysts and under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline and triazine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the isoquinoline or triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-triazine derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-(3,4-Dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one is unique due to the combination of isoquinoline and triazine rings, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to compounds with only one of these moieties.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C12H12N4O/c17-12-14-11(7-13-15-12)16-6-5-9-3-1-2-4-10(9)8-16/h1-4,7H,5-6,8H2,(H,14,15,17)

InChI Key

HIHFVNBCZNBCRM-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=O)NN=C3

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=O)NN=C3

Origin of Product

United States

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